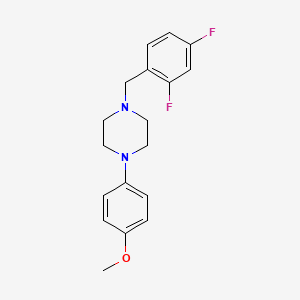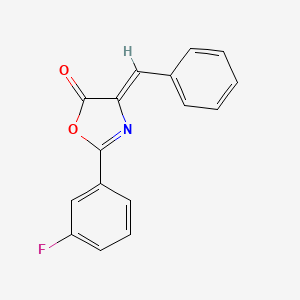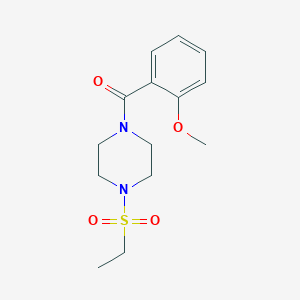
1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
科学的研究の応用
1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole has been studied extensively for its potential pharmaceutical applications. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In addition, this compound has been found to have anticancer activity, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole. One possible direction is the development of new antibiotics based on this compound. Another direction is the investigation of its potential use in cancer therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is a chemical compound that has potential pharmaceutical applications. It has been shown to have antimicrobial activity against a variety of bacteria and fungi, as well as anticancer activity. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new antibiotics and investigation of its potential use in cancer therapy.
合成法
Several methods have been reported for the synthesis of 1-(2-chloro-4-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole. One of the most widely used methods involves the reaction of 2-(1,3-thiazol-4-yl)-1H-benzimidazole with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This method yields the desired compound in good yield and high purity.
特性
IUPAC Name |
4-[1-[(2-chloro-4-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3S/c18-13-7-12(19)6-5-11(13)8-22-16-4-2-1-3-14(16)21-17(22)15-9-23-10-20-15/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUWSKAPXVQYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)F)Cl)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5681980.png)

![(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine](/img/structure/B5681991.png)

![{4-[3-methyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5682001.png)
![rel-(4aS,8aS)-2-[6-(dimethylamino)-2-pyrazinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5682008.png)
![methyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5682016.png)

